molecular formula C18H20N2Na2O6 B1418645 L-Tyrosine disodium salt CAS No. 69847-45-6

L-Tyrosine disodium salt

Cat. No.: B1418645
CAS No.: 69847-45-6
M. Wt: 406.3 g/mol
InChI Key: LLWMGDGDBQDPSI-OWJCAWTQSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosine disodium salt is a polar, naturally occurring, non-essential amino acid. It is a derivative of L-Tyrosine, which is one of the twenty standard amino acids used by cells to synthesize proteins. This compound is commonly used in cell culture media for the commercial biomanufacture of therapeutic recombinant proteins and monoclonal antibodies .

Mechanism of Action

Target of Action

L-Tyrosine disodium salt primarily targets proteins within the body . It is incorporated into proteins and other biologically important molecules such as neurotransmitters, hormones, pigment melanin, and coenzyme Q10 . The phenolic ring of tyrosine is partly hydrophobic and polar, giving L-Tyrosine both hydrophobic and hydrophilic qualities .

Mode of Action

This compound interacts with its targets by being incorporated into proteins and other biologically important molecules . It helps shape the 3D structure of protein through its interactions with other amino acid residues within the protein . Tyrosine residues can be positioned at protein surfaces, binding interfaces, or buried within a protein . It is often enriched on the protein surfaces that bind small molecules, nucleic acids, or protein partners, and plays critical roles in a protein’s interaction with its partners .

Biochemical Pathways

This compound affects several biochemical pathways. In mammals, L-Tyrosine is converted from L-Phenylalanine, an essential amino acid . Phenylalanine is derived from food by the enzyme phenylalanine hydroxylase . L-Tyrosine also acts as a precursor for the biosynthesis of several neurotransmitters including dopamine, norepinephrine, and epinephrine .

Pharmacokinetics

It is known that this compound dihydrate has a much better solubility (100mg/ml) when compared to l-tyrosine . This improved solubility could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are significant. Modifying L-Tyrosine can dramatically alter the structure of a protein . Tyrosine can be phosphorylated, converting it to phosphotyrosine . This phosphorylation is the key step in cell signaling transduction, cell migration differentiation, the cell cycle, gene regulation, and nerve transmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, to prepare a stock solution, L-Tyrosine is dissolved at an extreme pH, either below pH 2 or above pH 9 . It can also be dissolved in organic solvent such as DMSO with higher solubility . These factors can potentially affect the action of this compound in the body.

Biochemical Analysis

Biochemical Properties

L-Tyrosine disodium salt plays a crucial role in several biochemical reactions. It is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. These neurotransmitters are essential for brain function and the body’s response to stress. The enzyme tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-DOPA, which is then further converted to dopamine . Additionally, L-tyrosine can be phosphorylated by protein kinases, forming phosphotyrosine, which is involved in signal transduction pathways . This phosphorylation is critical for cell signaling, cell migration, differentiation, the cell cycle, gene regulation, and nerve transmission .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a precursor for neurotransmitters and hormones. The phosphorylation of L-tyrosine residues in proteins is a key step in cell signaling pathways, affecting processes such as cell migration, differentiation, and the cell cycle . This compound also plays a role in gene expression and cellular metabolism by being incorporated into proteins and other biologically important molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a substrate for the enzyme tyrosine hydroxylase, which catalyzes the conversion of L-tyrosine to L-DOPA, a key step in the synthesis of dopamine . Additionally, the phenolic function of L-tyrosine residues in proteins makes them principal recipients of phosphorylation and sulfation reactions, which are crucial for cell signaling . These modifications can dramatically alter the structure and function of proteins, influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that L-tyrosine has low solubility in water at neutral pH, which can affect its stability in cell culture media . Over time, the phosphorylation of L-tyrosine residues can lead to changes in cell signaling pathways and cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found that L-tyrosine is safe for all animal species when used within recommended limits. Higher dietary concentrations may lead to growth rate depression, eye lesions, and behavioral changes in young animals . The supplementation of conventional diets with L-tyrosine is considered safe at 0.5% for food-producing animals and 1.5% for non-food-producing species .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine . Additionally, L-tyrosine is involved in the biosynthesis of thyroid hormones and melanin . The enzyme tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-DOPA, which is a key step in the synthesis of dopamine . L-Tyrosine is also involved in the synthesis of coenzyme Q10 and other biologically important molecules .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is incorporated into proteins as directed by the genetic code . The phenolic function of L-tyrosine residues makes them principal recipients of phosphorylation and sulfation reactions, which are important for cell signaling . Additionally, L-tyrosine is a precursor for neurotransmitters and hormones, which are transported to their target sites within the body .

Subcellular Localization

The subcellular localization of this compound is influenced by its incorporation into proteins and its role in cell signaling. L-tyrosine residues can be positioned at protein surfaces, binding interfaces, or buried within a protein . These residues are often enriched on protein surfaces that bind small molecules, nucleic acids, or protein partners . The phosphorylation and sulfation of L-tyrosine residues can also influence their localization and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tyrosine disodium salt can be synthesized by neutralizing L-Tyrosine with sodium hydroxide. The reaction typically involves dissolving L-Tyrosine in water and then adding sodium hydroxide until the pH reaches a basic level. The solution is then evaporated to obtain the disodium salt form .

Industrial Production Methods

In industrial settings, this compound is produced through a similar neutralization process but on a larger scale. The process involves the use of large reactors where L-Tyrosine is dissolved in water, and sodium hydroxide is added under controlled conditions. The resulting solution is then concentrated and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

69847-45-6

Molecular Formula

C18H20N2Na2O6

Molecular Weight

406.3 g/mol

IUPAC Name

disodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/2C9H11NO3.2Na/c2*10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h2*1-4,8,11H,5,10H2,(H,12,13);;/q;;2*+1/p-2/t2*8-;;/m00../s1

InChI Key

LLWMGDGDBQDPSI-OWJCAWTQSA-L

SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].[Na+].[Na+]

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)O.C1=CC(=CC=C1CC(C(=O)[O-])N)O.[Na+].[Na+]

Key on ui other cas no.

69847-45-6
122666-87-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Tyrosine disodium salt
Reactant of Route 2
Reactant of Route 2
L-Tyrosine disodium salt
Reactant of Route 3
L-Tyrosine disodium salt
Reactant of Route 4
L-Tyrosine disodium salt
Reactant of Route 5
L-Tyrosine disodium salt
Reactant of Route 6
L-Tyrosine disodium salt
Customer
Q & A

Q1: How does L-Tyrosine disodium salt influence melanin production?

A1: Research suggests that this compound plays a multifaceted role in melanin synthesis. While it inhibits melanin formation induced by iron(II) and hydrogen peroxide, it promotes the auto-oxidation of specific catecholic compounds, ultimately leading to melanin-like pigment production []. This promoting effect is observed with ortho-diphenols such as L-3,4-dihydroxyphenylalanine (L-DOPA), dopamine, epinephrine, norepinephrine, catechol, and pyrogallol, but not with meta-diphenols like resorcinol []. This selectivity highlights the importance of the diphenol structure in this compound-mediated melanogenesis.

Q2: Can this compound be used to synthesize radiolabeled compounds for medical imaging?

A2: Yes, this compound serves as a precursor for radiolabeling L-Tyrosine analogs. Studies demonstrate its successful application in synthesizing O-[11C]methyl-L-Tyrosine and O-[18F]fluoromethyl-L-Tyrosine using [11C]methyl triflate and [18F]fluoromethyl triflate, respectively []. These radiolabeled L-Tyrosine analogs hold potential as Positron Emission Tomography (PET) tracers for visualizing amino acid transport and potentially aiding in tumor imaging [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.